molecular formula C12H10O2 B178332 8-Methyl-1-naphthoic acid CAS No. 19310-98-6

8-Methyl-1-naphthoic acid

Cat. No.: B178332
CAS No.: 19310-98-6
M. Wt: 186.21 g/mol
InChI Key: FLBHUCKQJRXXQB-UHFFFAOYSA-N
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Description

8-Methyl-1-naphthoic acid is an organic compound belonging to the class of naphthoic acids It is characterized by a naphthalene ring substituted with a carboxylic acid group at the first position and a methyl group at the eighth position

Mechanism of Action

Target of Action

8-Methyl-1-naphthoic acid is a type of naphthoic acid, which is known to be involved in the biosynthesis of the enediyne antitumor antibiotic Neocarzinostatin . The primary target of this compound is the enzyme NcsB1, an S-adenosyl-L-methionine-dependent O-methyltransferase .

Mode of Action

The compound interacts with its target, NcsB1, by undergoing regiospecific methylation at the 7-hydroxy group of its native substrate, 2,7-dihydroxy-5-methyl-1-naphthoic acid . This interaction results in changes to the structure of the compound, which is crucial for the biosynthesis of the naphthoic acid moiety of the Neocarzinostatin chromophore .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the biosynthesis of the naphthoic acid moiety of the Neocarzinostatin chromophore . This pathway involves several enzymes, including NcsB, NcsB1, NcsB2, NcsB3, and NcsB4 . The action of this compound in this pathway results in the production of the naphthoic acid moiety, which is a key component of the Neocarzinostatin chromophore .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is considered to be bbb permeant . The compound has a log P value of 1.59, indicating moderate lipophilicity .

Result of Action

The result of the action of this compound is the production of the naphthoic acid moiety of the Neocarzinostatin chromophore . This chromophore is a component of the Neocarzinostatin antitumor antibiotic, which has clinical applications in cancer treatment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of specific electron acceptors, trace metals, and competition for substrates from non-NA-degrading microbes can shape the microbial communities that degrade naphthenic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Methyl-1-naphthoic acid can be synthesized through several methods. One common approach involves the carboxylation of the Grignard reagent generated from 8-methyl-1-bromonaphthalene. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization from toluene or aqueous ethanol are commonly employed .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-1-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Methyl-1-naphthoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 8-Methyl-1-naphthoic acid is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties .

Properties

IUPAC Name

8-methylnaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-8-4-2-5-9-6-3-7-10(11(8)9)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBHUCKQJRXXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344563
Record name 8-Methyl-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19310-98-6
Record name 8-Methyl-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19310-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methyl-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methylnaphthalene-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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